1-(4,4-Difluorocyclohexyl)but-3-en-1-ol
Description
1-(4,4-Difluorocyclohexyl)but-3-en-1-ol is a fluorinated cyclohexane derivative featuring a hydroxyl group at position 1 and a but-3-enyl chain attached to the cyclohexyl ring. The 4,4-difluorination of the cyclohexane ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and drug design.
Properties
Molecular Formula |
C10H16F2O |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-(4,4-difluorocyclohexyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-9(13)8-4-6-10(11,12)7-5-8/h2,8-9,13H,1,3-7H2 |
InChI Key |
KPHDDZFPDWCAQC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCC(CC1)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluorocyclohexyl)but-3-en-1-ol typically involves the reaction of 4,4-difluorocyclohexanone with but-3-en-1-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluorocyclohexyl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 1-(4,4-Difluorocyclohexyl)but-3-en-1-one.
Reduction: Formation of 1-(4,4-Difluorocyclohexyl)butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)but-3-en-1-ol involves its interaction with specific molecular targets. The difluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The butenol chain may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexyl)prop-2-en-1-amine hydrochloride
- Structure : Shares the 4,4-difluorocyclohexyl group but substitutes the hydroxyl with an amine hydrochloride and has a shorter unsaturated chain (prop-2-enyl).
- Properties : The amine hydrochloride group increases polarity and water solubility compared to the alcohol. This compound is likely more reactive in nucleophilic reactions due to the amine functionality .
- Applications : Suitable for synthesizing charged intermediates in drug candidates targeting ion channels or receptors.
2-(4,4-Difluorocyclohexyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one (A8)
N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Salts
- Structure : A benzimidazole derivative with a difluorocyclohexylmethyl substituent.
- Properties : The crystalline forms of this compound highlight the role of fluorine in improving solid-state stability and bioavailability, a feature absent in the target alcohol due to its hydroxyl group .
Functional Group Impact
| Compound | Functional Group | Key Property | Biological Relevance |
|---|---|---|---|
| This compound | Alcohol | Moderate polarity, hydrogen bonding | Potential CNS drug candidate |
| 1-(4,4-Difluorocyclohexyl)prop-2-en-1-amine | Amine hydrochloride | High solubility, ionic interactions | Ion channel modulators |
| AMG-bis-006 (Difluorocyclohexanone) | Ketone | Electrophilic carbonyl group | Intermediate for opioid receptor ligands |
| T-3256336 (Benzyl carbamate derivative) | Carbamate | Hydrolytic stability | Weak XIAP/cIAP inhibitor (IC50 >30 μM) |
Biological Activity
1-(4,4-Difluorocyclohexyl)but-3-en-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
where and represent the number of carbon and hydrogen atoms respectively, and denotes the presence of fluorine atoms.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate fluorinated cycloalkyl groups. The incorporation of fluorine has been shown to enhance the pharmacological properties of compounds, affecting their metabolic stability and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that related compounds with similar structures possess antimicrobial properties. The presence of the difluorocyclohexyl group may enhance this activity by increasing membrane permeability in bacterial cells.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism likely involves interference with cellular signaling pathways associated with growth and apoptosis.
- Anti-inflammatory Effects : Compounds with similar functionalities have demonstrated the ability to modulate inflammatory responses by reducing cytokine production.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced tumor growth.
- Modulation of Cell Signaling Pathways : The compound may interact with receptors or proteins involved in cell signaling, altering pathways that regulate inflammation and cell survival.
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the effects of fluorinated cyclohexyl derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-436), with an IC50 value in the nanomolar range .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of fluorinated compounds against various bacterial strains. The study found that derivatives demonstrated effective inhibition against resistant strains, suggesting potential applications in antibiotic development .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
